Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions One common method involves the initial formation of the benzo[b]thiophene core through cyclization reactionsThese reactions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as solvent-controlled two-step one-pot syntheses have been developed to produce similar compounds efficiently . These methods are designed to minimize the use of hazardous reagents and reduce waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to their anticonvulsant properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the 2,5-dioxopyrrolidin-1-yl group and have similar biological activities.
Benzo[d]thiazol-2-yl derivatives: These compounds have a similar core structure and exhibit comparable biological properties.
Uniqueness
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups and the benzo[b]thiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-28-21(27)19-18(14-7-2-3-8-15(14)29-19)22-20(26)12-5-4-6-13(11-12)23-16(24)9-10-17(23)25/h2-8,11H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXLVBIOCDFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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